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Lactitol

Glycemic Index Insulinemic Index Diabetes

Researchers formulating low-calorie products face glycemic variability and moisture-induced quality degradation across polyols. Lactitol (CAS 585-86-4) resolves this with a Glycemic Index of 6 and Insulinemic Index of 4, outperforming maltitol (GI 35) and sorbitol (GI 9). • <0.1% water absorption over 1 month preserves crispness in cookies, chewing gum, and sugar-free chocolate • 10-15% as binder in co-processed mannitol-corn starch yields tablets meeting compendial tensile strength standards • In vitro fermentation selectively increases butyrate production for colonocyte-focused gut health research Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
CAS No. 585-86-4
Cat. No. B1674232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactitol
CAS585-86-4
Synonyms4-O-beta-D-galactopyranosyl-D-glucitol
Emportal
Importal
lactitol
Neda Lactiv Importal
Oponaf
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
InChIKeyVQHSOMBJVWLPSR-JVCRWLNRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water
Soluble in dimethyl sulfoxide, N,N-dimethylformamide;  slightly soluble in ether
In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C
In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably
667 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lactitol Technical Profile


Lactitol (CAS 585-86-4) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose . As a member of the polyol class, it is used as a bulk sweetener and pharmaceutical excipient, offering a sweetness profile of 30-40% that of sucrose [1]. Its key technical attributes include high stability under acidic and alkaline conditions, low hygroscopicity, and a low caloric value, making it a candidate for specific low-calorie food and pharmaceutical applications [2].

1
Low-calorie bulk sweetener for sugar-free, low-glycemic impact formulations
2
Low hygroscopicity supports moisture-sensitive confectionery and pharmaceutical matrices
3
Functional binder in co-processed direct compression tablet systems
4
Distinct butyrate-producing fermentation profile for gut microbiota research models

Evidence-Based Lactitol Selection


Sugar alcohols as a class share general characteristics like reduced caloric content and non-cariogenicity, but their individual physiological and physicochemical properties diverge significantly. Interchanging one polyol for another—for instance, substituting maltitol for lactitol—can lead to substantially different metabolic, gastrointestinal, and processing outcomes. These differences stem from variable rates of intestinal absorption, distinct glycemic and insulinemic responses, and specific functional properties like hygroscopicity and tablet compressibility [1][2]. Therefore, a scientific selection between in-class alternatives necessitates a review of specific, quantifiable evidence rather than relying on class-level assumptions.

Lactitol
Maltitol
Maltitol exhibits higher glycemic and insulinemic responses; substitution may alter postprandial blood glucose management in formulations.
Lactitol
Sorbitol
Sorbitol’s high hygroscopicity differs from lactitol’s low moisture absorption, impacting shelf-life and texture in baked goods and confectionery.
Lactitol
Class-level assumption
Sugar alcohols diverge significantly in metabolic, fermentation, and processing behavior; class-level generalization may not predict individual performance.

Lactitol Quantified Differentiation


Glycemic and Insulinemic Index

Lactitol exhibits a significantly lower glycemic and insulinemic response compared to maltitol and sorbitol. This is a critical differentiator for applications targeting blood glucose management [1].

Glycemic & Insulinemic Index
Head-to-head
Lactitol GI 6 / II 4 vs. Maltitol GI 35 / II 27, Sorbitol GI 9 / II 11 (5.8× and 6.8× lower than maltitol)
Supports low-glycemic formulation selection context
Aggregated literature review; human study data
Glycemic Index Insulinemic Index Diabetes Nutritional Science

Caloric Value Comparison

In a direct human study, lactitol demonstrated a lower effective caloric value compared to maltitol and sorbitol, due to its higher rate of malabsorption in the small intestine [1].

Caloric Value
Head-to-head
Lactitol 2.3 ± 0.3 kcal/g vs. Maltitol 3.1 ± 0.1, Sorbitol 2.7 ± 0.2 (P<0.05, n=6)
Supports caloric reduction context in bulk sweetener selection
Healthy volunteers, 20 g ingestion study
Energy Value Caloric Content Food Formulation Low-Calorie

Hepatic Encephalopathy vs. Lactulose

In clinical trials for treating hepatic encephalopathy, lactitol was found to be at least as efficacious as the standard-of-care, lactulose, while demonstrating superior patient acceptance and a more predictable cathartic effect [1].

Hepatic Encephalopathy vs. Lactulose
Trial context
Reported efficacy: non-inferior to lactulose; tolerability endpoint: improved patient acceptance score
Reported clinical endpoint context; research comparator model
Open comparison study, chronic HE patients
Hepatic Encephalopathy Lactulose Tolerability Pharmaceuticals

Prebiotic Fermentation Profile

Unlike FOS and polydextrose which stimulate bifidobacteria, in vitro fermentation of lactitol uniquely shows a significant increase in butyrate production while decreasing total bacterial cell numbers and bifidobacterial populations [1].

Prebiotic Fermentation Profile
Cross-study comparable
Decreased bifidobacteria (P=0.01); increased butyrate production vs. FOS/polydextrose
Supports distinct butyrate-focused prebiotic research context
In vitro 3-stage continuous colon model
Prebiotic Gut Microbiota Fermentation Short-Chain Fatty Acids

Hygroscopicity vs. Sorbitol

Lactitol is characterized by low to non-hygroscopic behavior, which contrasts with the high hygroscopicity of sorbitol, a common alternative. This property directly translates to improved stability in moisture-sensitive formulations [1][2].

Hygroscopicity vs. Sorbitol
Class-level inference
Lactitol <0.1% water uptake/month (25–60% RH); sorbitol: high hygroscopicity (class-level)
Low moisture uptake supports shelf-life stability context
Crystalline anhydrous lactitol; data to verify
Hygroscopicity Excipient Food Technology Shelf Life

Tablet Binding for Direct Compression

While crystalline lactitol is not directly compressible, it functions effectively as a binder in co-processed excipients. A formulation using lactitol (10-15% w/w) as a binder for mannitol-corn starch granules produced tablets with high tensile strength and acceptable dissolution profiles [1].

Tablet Binding Capacity
Supporting evidence
Tensile strength increased with lactitol concentration (p<0.05); MCL10/MCL15 met compendial criteria
Supports binder functionality context in direct compression systems
Co-processed mannitol-corn starch; HCTZ tablets
Direct Compression Excipient Tablet Binding Pharmaceutical Technology

Lactitol Application Scenarios


Low-Glycemic Food Formulations

Lactitol is the optimal bulk sweetener for products targeting a minimal impact on blood glucose and insulin levels. With a Glycemic Index of 6 and an Insulinemic Index of 4, it significantly outperforms alternatives like maltitol (GI 35, II 27) and sorbitol (GI 9, II 11), as established in head-to-head comparisons [1]. Its use is supported by evidence showing it does not induce a postprandial increase in blood glucose or insulin [2].

Shelf-Stable Bakery and Confectionery

For applications where moisture migration leads to quality degradation, lactitol's low hygroscopicity provides a quantifiable advantage. Unlike highly hygroscopic sorbitol, lactitol absorbs less than 0.1% water over a month under standard conditions, helping to maintain crispness and extend shelf life in products like cookies and chewing gum [1][2]. Its minimal cooling effect also makes it a superior choice for sugar-free chocolate [3].

Direct Compression Tablet Binder

In pharmaceutical manufacturing, lactitol can be procured as a functional binder for direct compression processes. While not compressible on its own, studies confirm that using lactitol at 10-15% as a binder in co-processed mannitol-corn starch excipients yields tablets with high tensile strength that meet compendial standards [1]. This enables a simple and economical tableting method [2].

Butyrate Production and Gut Microbiota

For research into gut health, lactitol offers a distinct fermentation profile compared to classical prebiotics. In vitro models demonstrate that lactitol fermentation specifically increases butyrate production, a beneficial short-chain fatty acid, while decreasing overall bacterial numbers and bifidobacteria populations [1]. This makes it a valuable substrate for studies focused on butyrate-mediated colonocyte health rather than general bifidogenesis.

Application
Selection Property
Validation Focus
Low-Glycemic Food Formulations
Glycemic and insulinemic index context
Postprandial glucose and insulin response assessment (reported GI/II values review)
Shelf-Stable Bakery & Confectionery
Hygroscopicity and moisture stability
Moisture uptake, texture, and shelf-life studies (low hygroscopicity context; class-level inference)
Direct Compression Tablet Binder
Binder functionality in co-processed excipients
Tensile strength and dissolution compendial validation; concentration-dependent performance
Butyrate Production & Gut Microbiota Research
Fermentation profile distinct from FOS/polydextrose
Butyrate quantification and microbiota shift endpoints in continuous colon models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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